molecular formula C24H22N4O7 B10855379 Gly-7-MAD-MDCPT

Gly-7-MAD-MDCPT

Cat. No.: B10855379
M. Wt: 478.5 g/mol
InChI Key: LSGAIOTZJXLIGC-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gly-7-MAD-MDCPT is a compound known for its potent anticancer properties. It is a derivative of camptothecin, a well-known cytotoxic agent that targets topoisomerase enzymes, which are crucial for DNA replication and cell division. This compound exhibits significant cytotoxicity against various cancer cell lines, making it a valuable compound in cancer research and therapy .

Preparation Methods

The synthesis of Gly-7-MAD-MDCPT involves the conjugation of camptothecin with specific peptide sequences. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Gly-7-MAD-MDCPT undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Gly-7-MAD-MDCPT has a wide range of scientific research applications, including:

Mechanism of Action

Gly-7-MAD-MDCPT exerts its effects by inhibiting topoisomerase enzymes, specifically topoisomerase I. These enzymes are responsible for relieving the torsional strain in DNA during replication and transcription. By stabilizing the cleavable complex formed between topoisomerase I and DNA, this compound prevents the religation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective against rapidly dividing cancer cells, making this compound a potent anticancer agent.

Comparison with Similar Compounds

Gly-7-MAD-MDCPT is unique compared to other camptothecin derivatives due to its specific peptide conjugation, which enhances its solubility and bioavailability. Similar compounds include:

This compound stands out due to its enhanced cytotoxicity and potential for use in antibody-drug conjugates, making it a valuable compound in cancer research and therapy .

Properties

Molecular Formula

C24H22N4O7

Molecular Weight

478.5 g/mol

IUPAC Name

2-amino-N-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methyl]acetamide

InChI

InChI=1S/C24H22N4O7/c1-2-24(32)15-4-17-21-13(8-28(17)22(30)14(15)9-33-23(24)31)12(7-26-20(29)6-25)11-3-18-19(35-10-34-18)5-16(11)27-21/h3-5,32H,2,6-10,25H2,1H3,(H,26,29)/t24-/m0/s1

InChI Key

LSGAIOTZJXLIGC-DEOSSOPVSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CN)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.